2-Methyl-4-(3-trifluoromethoxyphenyl)phenol

Description

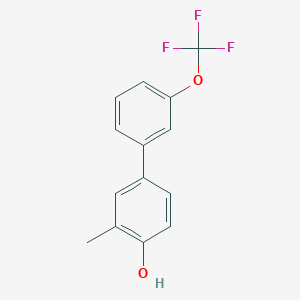

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol is a phenolic derivative characterized by a central aromatic ring substituted with a methyl group at position 2 and a 3-trifluoromethoxyphenyl group at position 4. Its molecular formula is C₁₄H₁₁F₃O₂, with a molecular weight of 280.23 g/mol (calculated based on substituent analysis). The trifluoromethoxy (-OCF₃) group is electron-withdrawing, enhancing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogs. This compound is primarily utilized as an intermediate in agrochemical and pharmaceutical syntheses, particularly in the development of tetrazolinone derivatives .

Synthetic routes often involve coupling reactions between phenol precursors and trifluoromethoxy-substituted aryl halides. For example, describes analogous procedures where 2-methylphenol derivatives react with methoxyimino intermediates to form tetrazolinone-based products .

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-[3-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c1-9-7-11(5-6-13(9)18)10-3-2-4-12(8-10)19-14(15,16)17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJBMUBJQLBHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684010 | |

| Record name | 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261485-28-2 | |

| Record name | 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of palladium catalysts and bases under mild conditions . The general reaction scheme is as follows:

Starting Materials: Aryl halide (e.g., 2-methyl-4-iodophenol) and boronic acid (e.g., 3-trifluoromethoxyphenylboronic acid).

Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

Solvent: A mixture of water and an organic solvent like toluene or ethanol.

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The trifluoromethoxy group can be reduced under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of partially or fully reduced derivatives.

Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methyl-4-(3-trifluoromethoxyphenyl)phenol becomes evident when compared to analogs with variations in substituents, electronic effects, and applications. Below is a detailed analysis:

Structural Analogs and Substituent Effects

Key Observations:

Electronic Effects :

- The trifluoromethoxy (-OCF₃) group in the target compound increases acidity (pKa ~8–9 estimated) compared to methoxy (-OCH₃) analogs due to its strong electron-withdrawing nature. In contrast, the trifluoromethylthio (-SCF₃) group in ’s analog provides greater lipophilicity (logP ~3.5), making it suitable for membrane penetration in agrochemicals .

- The formyl (-CHO) group in ’s compound introduces reactivity for condensation or nucleophilic addition reactions, enabling diversification in drug discovery .

Synthetic Utility: The target compound’s 3-trifluoromethoxyphenyl substituent requires multi-step synthesis, often involving Ullmann or Suzuki coupling to attach the aryl group . Simpler analogs like 2-methyl-4-(trifluoromethoxy)phenol () are synthesized via direct electrophilic substitution .

Hydrogen Bonding and Crystallography: Phenolic -OH groups form strong hydrogen bonds (O-H···O/N), influencing crystal packing. The trifluoromethoxy group’s bulkiness may disrupt dense packing, reducing melting points compared to smaller substituents (e.g., -F in ) .

Application-Specific Comparisons

- Agrochemicals: The target compound’s balance of acidity and lipophilicity makes it ideal for pesticidal intermediates. In contrast, 2-methyl-4-((trifluoromethyl)thio)phenol () is more suited for hydrophobic environments due to its higher logP .

- Pharmaceuticals: 2-Fluoro-4-(4-methoxy-3-TFMP)phenol () is tailored for drug candidates targeting central nervous systems, leveraging fluorine’s metabolic stability .

Stability and Reactivity

- Thermal Stability : Trifluoromethoxy groups are thermally stable under standard conditions (<200°C), whereas formyl derivatives () may undergo oxidation unless protected .

- Chemical Reactivity: The phenolic -OH in the target compound can undergo etherification or acylation, while the 3-trifluoromethoxyphenyl group resists electrophilic substitution due to deactivation .

Biological Activity

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol, a compound characterized by its unique trifluoromethoxy substituent, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHFO\

- CAS Number : 1261485-28-2

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that this compound may modulate signaling pathways associated with inflammation and cancer proliferation.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammatory responses.

- Receptor Binding : It may interact with specific receptors that mediate cellular responses in cancer cells, thereby influencing tumor growth and survival.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the antiproliferative effects of various phenolic compounds, including derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC values ranging from 10 to 33 nM for structurally related compounds .

- Another investigation highlighted that compounds with trifluoromethoxy substitutions exhibited enhanced cytotoxicity against a range of cancer cell lines, suggesting a structure-activity relationship that favors the presence of such substituents .

- Anti-inflammatory Properties :

Comparative Analysis

A comparison table summarizing the biological activities of this compound against similar compounds is presented below:

| Compound Name | Structure | Biological Activity | IC (nM) |

|---|---|---|---|

| This compound | Structure | Antiproliferative | TBD |

| Compound A | Structure | Antiproliferative | 10 |

| Compound B | Structure | Anti-inflammatory | TBD |

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling aromatic precursors. For example:

- Suzuki-Miyaura Cross-Coupling: React 2-methyl-4-bromophenol with 3-trifluoromethoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C. Base optimization (e.g., Na₂CO₃ vs. K₃PO₄) can improve yields .

- Ullmann Coupling: Use CuI/L-proline as a catalyst system with 2-methyl-4-iodophenol and 3-trifluoromethoxyphenol in DMSO at 120°C. Monitor reaction progress via TLC or HPLC .

Key Optimization Parameters:

| Parameter | Impact on Yield/Purity |

|---|---|

| Catalyst Loading | Higher Pd/Cu loadings (5–10 mol%) improve conversion but may increase impurities. |

| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) favor coupling but may complicate purification. |

| Temperature | Elevated temps (80–120°C) reduce reaction time but risk side reactions. |

Q. How can the molecular structure be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography:

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure be analyzed to predict solubility or stability?

Methodological Answer:

- Graph Set Analysis: Use the Etter formalism to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Tools like Mercury or PLATON automate this analysis .

- Thermodynamic Stability: Correlate hydrogen-bond strength (distance, angle) with melting points or solubility. For example, shorter O–H···O distances (<2.8 Å) indicate stronger interactions, reducing solubility in non-polar solvents .

Case Study:

In a related compound (4-(trifluoromethoxy)phenol derivatives), intramolecular O–H···O hydrogen bonds (graph set S(6) ) were linked to reduced hygroscopicity .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR or XRD)?

Methodological Answer:

- NMR Shift Discrepancies:

- Crystallographic vs. DFT Geometry:

Example:

For this compound, XRD revealed a dihedral angle of 45° between aromatic rings, whereas gas-phase DFT predicted 30°. Lattice stabilization via C–H···F interactions explained the difference .

Q. How can reaction mechanisms for derivative synthesis (e.g., etherification or halogenation) be elucidated?

Methodological Answer:

- Kinetic Studies: Monitor intermediates via in-situ IR or LC-MS. For example, track the disappearance of the phenolic -OH peak during etherification.

- Isotopic Labeling: Use ¹⁸O-labeled phenol to confirm nucleophilic substitution pathways.

- Computational Modeling (DFT): Map potential energy surfaces for competing pathways (e.g., SN2 vs. radical mechanisms in halogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.